molecular formula C17H20N4O5 B11471859 3-cyclopropyl-N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

3-cyclopropyl-N-(2-{[(3,4-dimethoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11471859
M. Wt: 360.4 g/mol
InChI Key: RLMKZKNVHNUPES-UHFFFAOYSA-N
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Description

N-{2-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-3,4-DIMETHOXYBENZAMIDE is a complex organic compound featuring a 1,2,4-oxadiazole ring, which is a well-known pharmacophore frequently encountered in active pharmaceutical ingredients

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-3,4-DIMETHOXYBENZAMIDE typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif without the need for protective groups .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to ensure high yield and purity, and implementing robust purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-3,4-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The oxadiazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the benzamide moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

N-{2-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-3,4-DIMETHOXYBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(3-CYCLOPROPYL-1,2,4-OXADIAZOL-5-YL)FORMAMIDO]ETHYL}-3,4-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring is known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function . The exact pathways and molecular targets can vary depending on the specific application and context.

Properties

Molecular Formula

C17H20N4O5

Molecular Weight

360.4 g/mol

IUPAC Name

3-cyclopropyl-N-[2-[(3,4-dimethoxybenzoyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C17H20N4O5/c1-24-12-6-5-11(9-13(12)25-2)15(22)18-7-8-19-16(23)17-20-14(21-26-17)10-3-4-10/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,18,22)(H,19,23)

InChI Key

RLMKZKNVHNUPES-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCNC(=O)C2=NC(=NO2)C3CC3)OC

Origin of Product

United States

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